molecular formula C17H17F3N2O2S B2905413 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2320957-28-4

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2905413
CAS No.: 2320957-28-4
M. Wt: 370.39
InChI Key: HXXJWWPZEZYISG-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a tetrahydropyran ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through a series of cyclization reactions.

    Synthesis of the tetrahydropyran ring: This can be achieved via an acid-catalyzed cyclization of a suitable diol.

    Coupling of the thiophene and tetrahydropyran rings: Using a cross-coupling reaction such as the Suzuki or Stille coupling.

    Introduction of the nicotinamide moiety: This can be done through an amidation reaction, where the amine group of the nicotinamide reacts with an activated ester or acid chloride of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluoromethyl group may enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar nicotinamide moieties, such as nicotinamide adenine dinucleotide (NAD) analogs.

    Thiophene-containing compounds: Molecules featuring thiophene rings, which are common in pharmaceuticals and organic electronics.

    Tetrahydropyran derivatives: Compounds with tetrahydropyran rings, often found in natural products and synthetic drugs.

Uniqueness

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of three distinct heterocyclic structures, which may confer unique chemical and biological properties. The presence of the trifluoromethyl group further distinguishes it by potentially enhancing its lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)14-2-1-12(9-21-14)15(23)22-11-16(4-6-24-7-5-16)13-3-8-25-10-13/h1-3,8-10H,4-7,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJWWPZEZYISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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